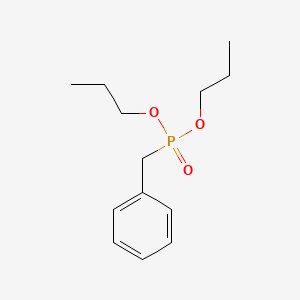
Dipropyl benzylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl benzylphosphonate is an organophosphorus compound characterized by the presence of a benzyl group attached to a phosphonate moiety, with two propyl groups as substituents. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyl benzylphosphonate can be synthesized through several methods, including the Michaelis-Arbuzov reaction and palladium-catalyzed cross-coupling reactions.
Michaelis-Arbuzov Reaction: This method involves the reaction of a trialkyl phosphite with an alkyl halide.
Palladium-Catalyzed Cross-Coupling: This method uses a palladium catalyst to facilitate the coupling of benzyl halides with H-phosphonate diesters.
Industrial Production Methods
Industrial production of this compound often relies on scalable and efficient synthetic routes, such as the palladium-catalyzed cross-coupling reaction. This method is preferred due to its high yield and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dipropyl benzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one substituent with another.
Oxidation and Reduction:
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of C-P bonds.
Aryl Halides: Commonly used in substitution reactions with this compound.
Major Products Formed
The major products formed from these reactions include various aryl-substituted phosphonates, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
Dipropyl benzylphosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of dipropyl benzylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This mechanism is similar to that of other phosphonate-based inhibitors .
Comparison with Similar Compounds
Similar Compounds
Diethyl benzylphosphonate: Similar in structure but with ethyl groups instead of propyl groups.
Dimethyl benzylphosphonate: Contains methyl groups instead of propyl groups.
Uniqueness
Dipropyl benzylphosphonate is unique due to its specific substituents, which can influence its reactivity and interaction with biological targets. The presence of propyl groups can affect the compound’s solubility and steric properties, making it distinct from its ethyl and methyl counterparts .
Properties
CAS No. |
18812-42-5 |
|---|---|
Molecular Formula |
C13H21O3P |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
dipropoxyphosphorylmethylbenzene |
InChI |
InChI=1S/C13H21O3P/c1-3-10-15-17(14,16-11-4-2)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 |
InChI Key |
AWAIEFLGOMEHGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CC1=CC=CC=C1)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















